
2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound that features a pyridazine ring, a fluorophenyl group, and a carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridazine ring may participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1-(2-Chlorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(1-(2-Bromophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(1-(2-Methylphenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in 2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and specificity for certain targets.
特性
分子式 |
C13H11FN2O3 |
|---|---|
分子量 |
262.24 g/mol |
IUPAC名 |
2-[1-(2-fluorophenyl)ethyl]-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C13H11FN2O3/c1-8(9-4-2-3-5-11(9)14)16-12(17)10(13(18)19)6-7-15-16/h2-8H,1H3,(H,18,19) |
InChIキー |
QCWQENAKKLBTIH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1F)N2C(=O)C(=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



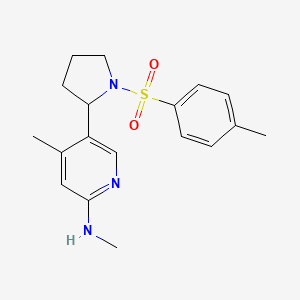
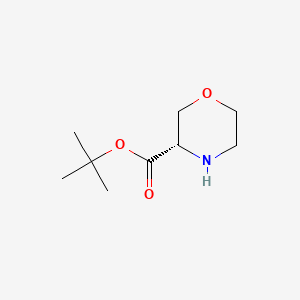

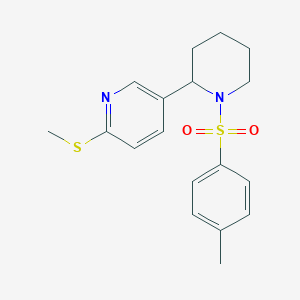
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
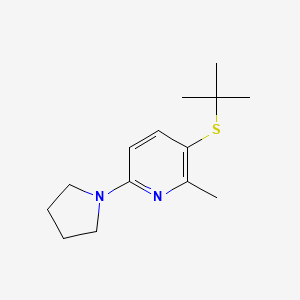
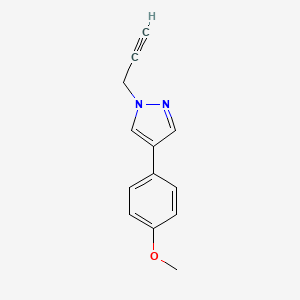




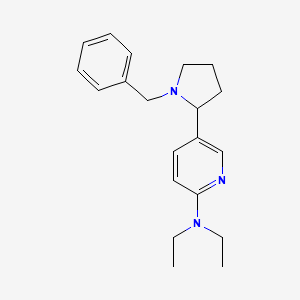
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)
